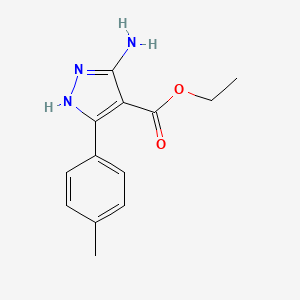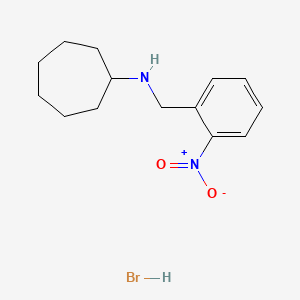
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as POA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. POA is a member of the oxadiazole family and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease progression. For example, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Orientations Futures
There are several future directions for research on N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to further elucidate its mechanism of action, which could lead to the development of more effective treatments. Additionally, research could be conducted to optimize the synthesis method and improve the purity of the final product.
Méthodes De Synthèse
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide can be synthesized through a multistep process involving the reaction of 2-phenylsulfonylacetic acid with thionyl chloride, followed by reaction with hydrazine hydrate and 2-bromoacetophenone. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-14(11-24(21,22)13-9-5-2-6-10-13)17-16-19-18-15(23-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGIJKXQZJYRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

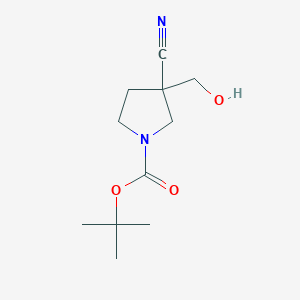
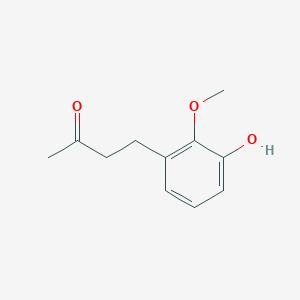

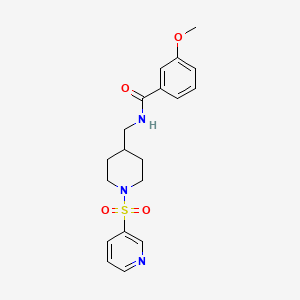

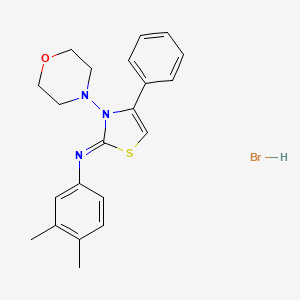
![1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2972686.png)
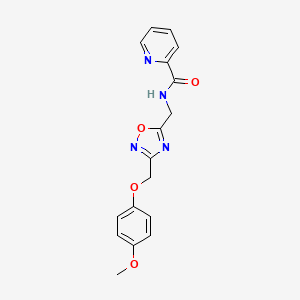
![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)


